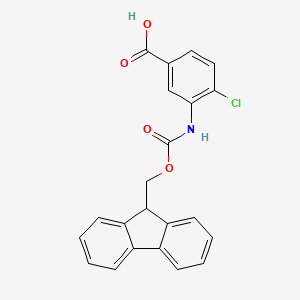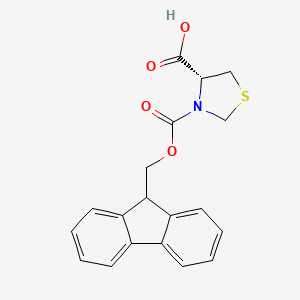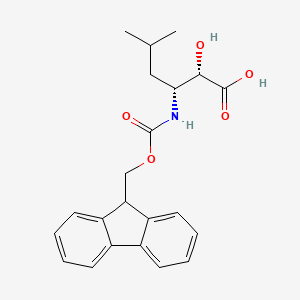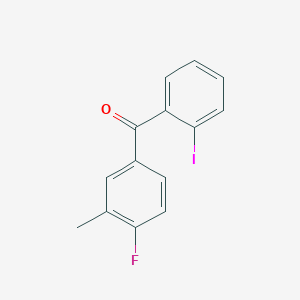
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a fluorinated organic compound with the molecular formula C11H8F6O. It is known for its unique chemical properties, including high thermal stability and significant polarity. This compound is often used in various scientific and industrial applications due to its distinctive characteristics .
Wirkmechanismus
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been known to catalyze reactions such as the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Mode of Action
It is known that this compound, like other fluorinated solvents, has high ionizing power, which facilitates friedel–crafts-type reactions . These reactions involve the use of covalent reagents in the absence of a Lewis acid catalyst .
Biochemical Pathways
It is known that the compound can facilitate friedel–crafts-type reactions , which are important in the synthesis of a wide range of organic compounds.
Result of Action
Its high ionizing power and ability to facilitate friedel–crafts-type reactions suggest that it may play a role in the synthesis of various organic compounds .
Action Environment
It is known that the compound is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents . This suggests that its action may be influenced by factors such as temperature, pH, and the presence of other solvents.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol typically involves the reaction of benzenemethanol, 4-ethynyl-α,α-bis(trifluoromethyl)- with appropriate reagents under controlled conditions. The reaction is carried out at a boiling point of 74-75°C under reduced pressure (3 mmHg) . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons, depending on the reagents and conditions used.
Substitution: The vinyl group in the compound allows for substitution reactions, where different substituents can replace the hydrogen atoms.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biosensors and other biological assays.
Medicine: It is explored for potential use in drug delivery systems due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol can be compared with other fluorinated alcohols such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the vinyl group, making it less versatile in polymerization reactions.
α,α-Bis(trifluoromethyl)-4-vinylbenzyl alcohol: Shares the vinyl group but differs in the positioning of fluorine atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of high thermal stability, significant polarity, and the presence of a vinyl group, making it highly valuable in various scientific and industrial fields .
Eigenschaften
IUPAC Name |
2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPTOIUYREFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
116352-29-5 | |
| Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00382050 | |
| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122056-08-0 | |
| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
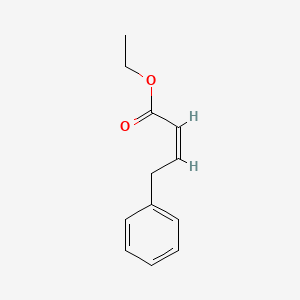
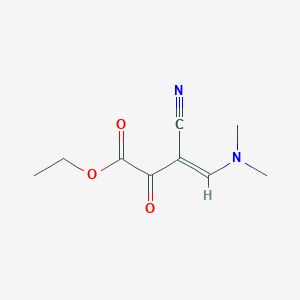

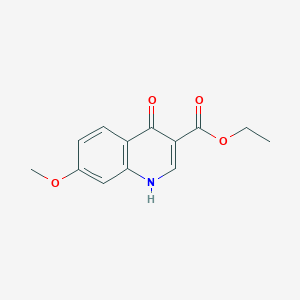
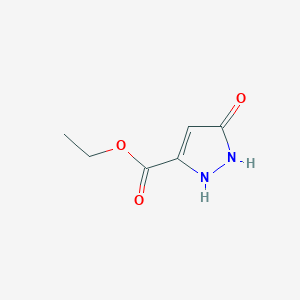

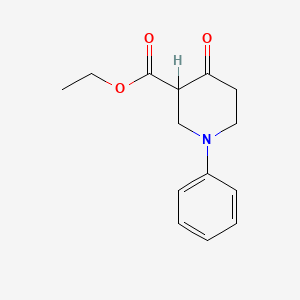
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)
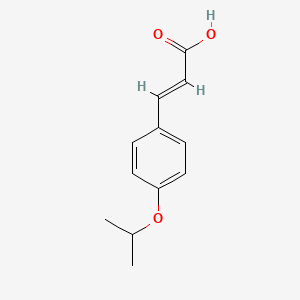
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)
